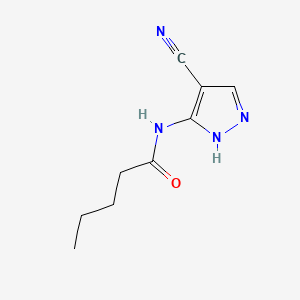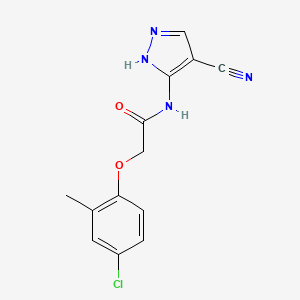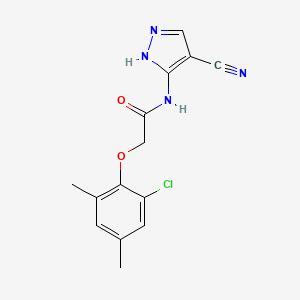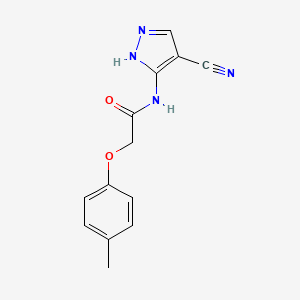
PECAN OIL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pecan oil is an edible pressed oil extracted from the pecan nut, which is the seed of the pecan tree (Carya illinoinensis). This oil is known for its neutral flavor and high smoke point, making it ideal for various culinary applications. This compound is rich in monounsaturated fats, particularly oleic acid, and contains lower levels of saturated fats compared to other common cooking oils . It is also used in massage therapy and aromatherapy due to its light texture and pleasant nutty aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pecan oil is primarily obtained through mechanical extraction methods. The process begins with lightly roasting the pecan nuts to enhance their flavor. The roasted nuts are then ground, and the oil is extracted using mechanical presses. This method helps preserve the natural nutrients and flavor of the oil .
Industrial Production Methods: In industrial settings, this compound production involves several steps:
Harvesting: Pecans are harvested when the outer shell splits and the nut falls freely from the tree, typically in late fall.
Drying: The harvested nuts are dried to reduce moisture content and prevent spoilage.
Shelling: The dried nuts are shelled to separate the kernels from the shells.
Roasting: The kernels are lightly roasted to enhance their flavor.
Pressing: The roasted kernels are mechanically pressed to extract the oil.
Filtration: The extracted oil is filtered to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Pecan oil undergoes various chemical reactions, including:
Common Reagents and Conditions:
Antioxidants: To prevent oxidation, antioxidants such as tocopherols (vitamin E) are often added to this compound.
Enzymes: Enzymes like lipases can catalyze the hydrolysis of triglycerides in this compound.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones are formed during the oxidation of this compound.
Hydrolysis Products: Free fatty acids and glycerol are the primary products of hydrolysis.
Scientific Research Applications
Pecan oil has various scientific research applications, including:
Nutritional Studies: Research has shown that this compound, rich in monounsaturated fats, can help reduce low-density lipoprotein cholesterol levels and improve heart health.
Biological Studies: Studies have investigated the role of this compound in improving cognitive function and memory in animal models.
Medical Applications: this compound’s anti-inflammatory properties make it a potential candidate for treating inflammatory conditions.
Industrial Applications: this compound is used in the production of cosmetics, biofuels, and as a lubricant in certain industrial processes.
Mechanism of Action
The beneficial effects of pecan oil are primarily attributed to its high content of monounsaturated fatty acids, particularly oleic acid. These fatty acids help reduce low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels, thereby improving cardiovascular health . Additionally, the antioxidants present in this compound, such as tocopherols, help neutralize free radicals and reduce oxidative stress . In biological studies, this compound has been shown to influence learning and memory by modulating the levels of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in the hippocampus .
Comparison with Similar Compounds
Uniqueness of this compound: this compound stands out due to its high smoke point, neutral flavor, and balanced fatty acid profile. It is also lighter in texture compared to other oils, making it versatile for both culinary and non-culinary applications .
Properties
CAS No. |
129893-27-2 |
|---|---|
Molecular Formula |
C4H6BrClN2S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)


